molecular formula C16H14N2O3S2 B2953224 N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide CAS No. 1024207-13-3

N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2953224
CAS No.: 1024207-13-3
M. Wt: 346.42
InChI Key: BKDCWASVJSRCED-UHFFFAOYSA-N
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Description

N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide (PubChem CID: 4523518) is a synthetic sulfonamide derivative with a molecular formula of C16H14N2O3S2 and an average molecular weight of 346.42 g/mol . Sulfonamides represent a pivotal class of synthetic compounds known for a wide spectrum of pharmacological activities, which historically include antibacterial effects but have since expanded to encompass anti-carbonic anhydrase, anti-inflammatory, and diuretic properties, among others . The core structural motif of the thiophene-2-sulfonamide has been identified as a key scaffold in advanced medicinal chemistry research, particularly in the development of targeted protein inhibitors . Compounds based on the 3-phenylthiophene-2-sulfonamide core have been the subject of structure-based optimization programs, leading to potent and selective inhibitors of proteins like Mcl-1, which play a critical role in cancer cell survival and drug resistance . These inhibitors have demonstrated the ability to induce caspase-dependent apoptosis in tumor cells and show significant efficacy in reducing tumor volume in in vivo models, highlighting the research value of this chemotype in oncology and molecular pharmacology . Furthermore, structurally related N-(pyridin-2-yl)thiophene-carboxamide and sulfonamide analogues have shown promising antibacterial efficacy against resistant bacterial strains, such as extended-spectrum β-lactamase (ESBL)-producing E. coli , indicating potential applications in infectious disease research . The mechanism of action for sulfonamide-containing compounds is often tied to targeted protein inhibition, where they bind to specific grooves on protein surfaces, such as the BH3-binding groove of Mcl-1, thereby disrupting protein-protein interactions that are essential for cell survival . Researchers interested in chemical biology, anticancer drug discovery, and antibiotic development will find this compound valuable for probing biological pathways and developing novel therapeutic strategies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c19-23(20,15-9-5-11-22-15)18-16-14(8-4-10-17-16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDCWASVJSRCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Mechanism of Action

The mechanism of action of N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Modifications
  • N-(Pyridin-3-yl)thiophene-2-sulfonamide (89): This compound, synthesized via reaction of 3-aminopyridine with a sulfonamide precursor, shares the pyridine-thiophene sulfonamide backbone but lacks the phenylmethoxy substituent. Its simpler structure may enhance synthetic accessibility but reduce lipophilicity compared to the target compound .
  • N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (8): Features a cyclohexanone substituent on the sulfonamide nitrogen. The electron-withdrawing ketone group may influence reactivity and solubility .
Halogenated Derivatives
  • 5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (9) : Incorporates a bromine atom on the thiophene ring, which increases molecular weight and may enhance biological activity through halogen bonding. Reported yield: 81% .
Alkynyl and Aromatic Substituents
  • 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a): Contains an ethynyl group and phenoxyethyl chain, contributing to its role in antitumor studies. Yield: 49% .
  • N-(Prop-2-yn-1-yl)thiophene-2-sulfonamide (9a) : A propargyl-substituted derivative with moderate yield (49.2%), highlighting challenges in introducing alkyne groups .

Insights :

  • Bulky substituents (e.g., phenoxyethyl) often result in lower yields due to steric hindrance during synthesis.
  • Halogenation (e.g., bromine) improves yields in some cases, possibly by stabilizing intermediates .

Physical and Spectral Properties

  • Melting Points : Analogues like N-(2-benzoylbenzyl)-N-(phenylethynyl)thiophene-2-sulfonamide (3j) exhibit melting points of 95–96°C, suggesting that the target compound may also be a solid with moderate thermal stability .
  • NMR Data: For N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)thiophene-2-sulfonamide (9), 13C NMR peaks at δ 169.8 (sulfonamide carbonyl) and δ 152.7 (pyridine) provide benchmarks for structural validation .

Biological Activity

N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, examining its mechanisms, efficacy, and relevance in cancer treatment.

  • IUPAC Name : this compound
  • Molecular Formula : C14H14N2O3S
  • Molecular Weight : 298.34 g/mol

The compound exhibits biological activity primarily through its interaction with specific proteins involved in apoptosis and cell survival pathways. It has been shown to bind to anti-apoptotic Bcl-2 family proteins, which are often overexpressed in tumor cells, contributing to resistance against chemotherapy and radiotherapy.

Key Mechanisms Identified:

  • Inhibition of Anti-apoptotic Proteins :
    • Binding affinities have been reported for Mcl-1 (Ki = 0.3-0.4 μM) and Bcl-2 (Ki ≈ 1 μM), indicating its potential as an apoptosis inducer in cancer cells .
  • Induction of Apoptosis :
    • In vitro studies demonstrated that compounds with a similar core structure induced apoptosis in HL-60 leukemia cells via the mitochondrial pathway, suggesting a mechanism that involves mitochondrial membrane permeabilization .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • Compounds related to this compound showed cytotoxic effects with IC50 values less than 10 μM against various tumor cell lines .
  • Binding Affinity Studies :
    • A study highlighted the binding of related sulfonamide derivatives to the BH3-binding groove of Bcl-xL, indicating a mechanism similar to that of known inhibitors like ABT-737 .
  • Fluorescence-Polarization Binding Assays :
    • These assays were used to evaluate the binding affinities of synthesized compounds, confirming their interactions with Bcl-xL, Bcl-2, and Mcl-1 .

Comparative Analysis with Similar Compounds

Compound TypeBinding Affinity (Ki)IC50 (μM)Mechanism of Action
This compound0.3 - 1<10Inhibition of Bcl-2 family proteins
ABT-737~1<10Inhibition of Bcl-xL
Other Sulfonamide DerivativesVariesVariesInduction of apoptosis

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